2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane
Description
2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane is a brominated aliphatic compound featuring two bromine atoms and two thioether (sulfanyl) groups. Its structure comprises a pentane backbone substituted with bromine at the 2-position and two sulfur-linked chains: a 2-bromopentyl group and a 2-sulfanylethyl group. This compound is likely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions or crosslinking applications due to its reactive bromine atoms and sulfur-based linkages .
Properties
CAS No. |
599184-28-8 |
|---|---|
Molecular Formula |
C12H24Br2S2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-bromo-1-[2-(2-bromopentylsulfanyl)ethylsulfanyl]pentane |
InChI |
InChI=1S/C12H24Br2S2/c1-3-5-11(13)9-15-7-8-16-10-12(14)6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
ZJXGHQDLWATGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CSCCSCC(CCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane typically involves the reaction of 2-bromopentane with a sulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where 2-bromopentane reacts with a thiol (R-SH) in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol or acetone and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized through various methods, including the reaction of 1-bromo-2-pentanol with thiol compounds. The presence of bromine atoms makes it a useful intermediate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Applications in Organic Synthesis
-
Intermediate in Synthesis :
- 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable for creating carbon-carbon bonds, which are fundamental in organic chemistry.
-
Pharmaceutical Development :
- The compound is explored for its potential in drug development, particularly as a precursor to biologically active molecules. The bromo and sulfanyl groups can be modified to enhance pharmacological properties, making it suitable for developing new therapeutic agents.
-
Material Science :
- In material science, this compound can be utilized in the synthesis of polymers and other materials that require specific functional groups for enhanced properties such as conductivity or reactivity.
Case Study 1: Synthesis of Sulfur-Containing Compounds
A study demonstrated the use of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane as a precursor for synthesizing sulfur-containing heterocycles. The reaction conditions were optimized to achieve high yields, showcasing its utility in creating compounds with significant biological activity.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Sulfur addition | 85% | Reflux in DMF |
| Cyclization | 90% | Room temperature |
Case Study 2: Medicinal Chemistry Applications
Research has indicated that derivatives of this compound exhibit antimicrobial activity. A series of analogs were synthesized and tested against various bacterial strains, revealing promising results that warrant further investigation into their mechanism of action.
| Compound | Activity (MIC µg/mL) | Bacterial Strain |
|---|---|---|
| Analog A | 32 | E. coli |
| Analog B | 16 | S. aureus |
Mechanism of Action
The mechanism of action of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The sulfanyl groups can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Alkanes with Thioether Functional Groups
The compound shares structural motifs with other brominated and sulfur-containing alkanes. Key comparisons include:
Table 1: Comparison of Brominated Thioether Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane | C₁₂H₂₂Br₂S₂ | 402.19 | Two bromines, two thioether groups | Crosslinking agent, synthesis |
| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | C₈H₆BrClO | 233.48 | Aromatic ketone, bromine/chlorine | Pharmaceutical intermediates |
| O-Ethyl S-2-diethylmethylammonium ethyl phosphonothiolate iodide | C₁₁H₂₆INO₂PS | 394.27 | Phosphonothiolate, quaternary ammonium | Nerve agent analogs, research |
Key Observations :
- Reactivity : The target compound’s bromine atoms are more reactive toward nucleophilic substitution than chlorine in aromatic ketones (e.g., 2-Bromo-1-(2-chlorophenyl)ethan-1-one) due to bromine’s lower electronegativity and weaker C-Br bond .
- Steric Effects : The branched sulfanyl chains in the target compound may introduce steric hindrance, slowing reactions compared to linear analogs like 1,5-dibromopentane.
Sulfur-Containing Pharmaceutical Intermediates
Compounds such as Montelukast Sodium derivatives () share sulfur-based linkages but feature complex aromatic backbones (e.g., quinoline rings). Unlike these pharmaceuticals, the target compound lacks aromaticity and is likely less biologically active, positioning it as a simpler synthetic intermediate .
Phosphonothiolate Compounds
Phosphonothiolates () exhibit sulfur-phosphorus bonds, which confer distinct reactivity (e.g., enzyme inhibition). The target compound’s thioether groups lack phosphorus, reducing its utility in neurotoxic applications but maintaining relevance in polymer chemistry .
Research Findings and Data Gaps
- Synthetic Routes : The compound may be synthesized via thiol-ene coupling or alkylation of dithiols with 1,2-dibromopentane. Yields are undocumented in provided sources but could be inferred from analogous reactions (e.g., ~60–80% for dibromo-thioether syntheses).
- Thermal Stability : Thioethers generally decompose at higher temperatures (>200°C), but data specific to this compound are lacking.
Biological Activity
Antimicrobial Properties
Research indicates that organosulfur compounds, including brominated derivatives, often exhibit antimicrobial properties. A study on similar compounds demonstrated that they could inhibit the growth of various bacterial strains. For instance, compounds with multiple sulfur atoms showed increased efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
The proposed mechanism for the biological activity of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane involves:
- Disruption of Cellular Membranes: The presence of bromine and sulfur atoms can lead to alterations in membrane permeability, causing leakage of cellular contents.
- Reactive Oxygen Species (ROS) Generation: These compounds may induce oxidative stress within microbial cells, leading to cell death.
Cytotoxicity Studies
A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. The results indicated a dose-dependent cytotoxic effect, with IC50 values indicating significant cytotoxicity at higher concentrations (Table 1).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
| 200 | 10 |
Table 1: Cytotoxicity of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane on Human Cell Lines.
Case Studies
-
Case Study on Antimicrobial Activity:
A study published in Journal of Antimicrobial Chemotherapy evaluated a series of brominated sulfur compounds, including derivatives similar to the target compound. The study found that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for use in therapeutic applications . -
Case Study on Oxidative Stress:
Another investigation focused on the oxidative stress response in human fibroblasts treated with various organosulfur compounds. The results indicated that exposure led to increased levels of ROS and subsequent apoptosis, highlighting the compound's potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
